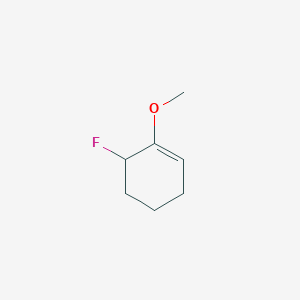![molecular formula C30H32N2 B14330536 N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine CAS No. 96663-62-6](/img/structure/B14330536.png)
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine is an organic compound known for its unique structure and properties. It is a derivative of diphenylamine and is characterized by the presence of two phenylpropan-2-yl groups attached to a benzene ring. This compound is widely studied for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine typically involves the electrophilic alkylation of diphenylamine with 2-phenyl-1-propene using acid clay as a catalyst . The reaction is carried out under reflux conditions, and the product is purified through column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N1-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells and materials from oxidative damage. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylamine: A parent compound with similar antioxidant properties.
Bis(4-(2-phenylpropan-2-yl)phenyl)amine: Another derivative with high-temperature stability.
N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine: Known for its use as an antioxidant in rubber and polymer industries.
Uniqueness
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine stands out due to its unique structure, which imparts enhanced stability and antioxidant properties. Its ability to function effectively at high temperatures makes it particularly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
96663-62-6 |
|---|---|
Molekularformel |
C30H32N2 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
4-N-[2,3-bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C30H32N2/c1-29(2,22-12-7-5-8-13-22)26-16-11-17-27(32-25-20-18-24(31)19-21-25)28(26)30(3,4)23-14-9-6-10-15-23/h5-21,32H,31H2,1-4H3 |
InChI-Schlüssel |
UBZTYVALKKJNFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=C(C(=CC=C2)NC3=CC=C(C=C3)N)C(C)(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



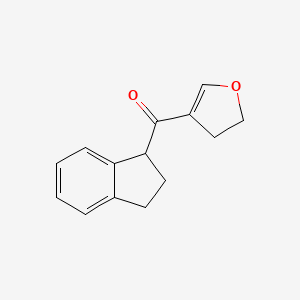
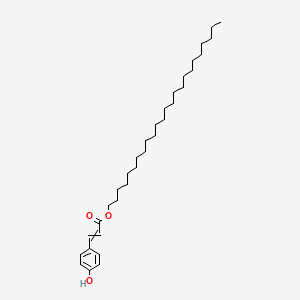
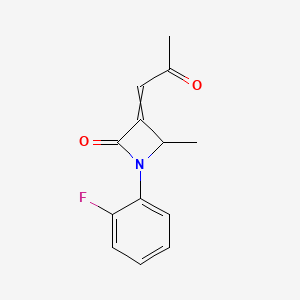
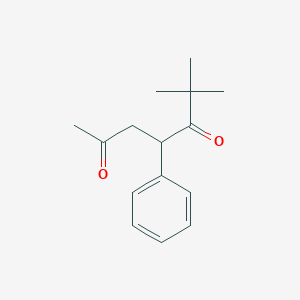

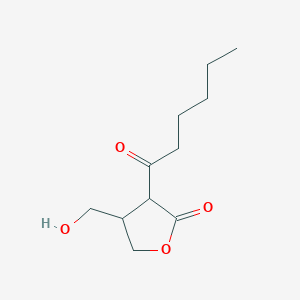
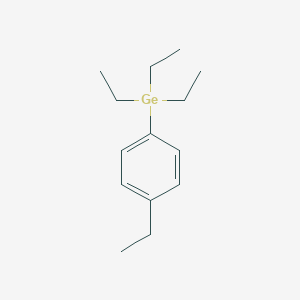

![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)
